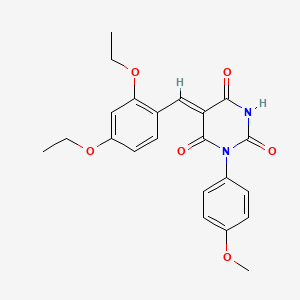![molecular formula C14H7N3O4 B5985615 4-aminobenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5985615.png)
4-aminobenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-aminobenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone, commonly known as Phenanthroline, is an organic compound that finds its application in various scientific research studies. It is a heterocyclic compound containing two nitrogen atoms and is widely used as a chelating agent in coordination chemistry.
Wirkmechanismus
Phenanthroline acts as a chelating agent by forming a complex with metal ions by coordinating with the lone pair of electrons on the nitrogen atoms. It inhibits metalloproteases and metalloenzymes by binding to the active site of the enzyme, which prevents the enzyme from catalyzing the reaction. Phenanthroline acts as a fluorescent probe by intercalating between the base pairs of DNA and RNA, which results in the fluorescence emission.
Biochemical and Physiological Effects:
Phenanthroline has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and to protect against oxidative stress-induced damage. It has also been shown to have anti-inflammatory properties and to inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Phenanthroline has several advantages as a chelating agent in lab experiments. It forms stable complexes with metal ions, which makes it easier to separate and identify metal ions. It also has a high affinity for metal ions, which makes it effective in inhibiting metalloproteases and metalloenzymes. However, Phenanthroline has some limitations in lab experiments. It can interfere with the activity of other enzymes and proteins, which can lead to false results. It can also be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of Phenanthroline in scientific research. One potential future direction is the development of new metalloprotease inhibitors for the treatment of various diseases. Another future direction is the use of Phenanthroline as a fluorescent probe for the detection of DNA and RNA in various biological samples. Additionally, Phenanthroline can be used as a potential therapeutic agent for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of Phenanthroline involves the reaction of o-phenylenediamine with glyoxal in the presence of sulfuric acid. The reaction results in the formation of 4,5,9,10-tetraazaphenanthrene, which on oxidation with potassium permanganate yields Phenanthroline.
Wissenschaftliche Forschungsanwendungen
Phenanthroline finds its application in various scientific research studies such as analytical chemistry, biochemistry, and molecular biology. It is used as a chelating agent to form complexes with metal ions, which helps in the separation and identification of metal ions in analytical chemistry. In biochemistry, Phenanthroline is used as an inhibitor of metalloproteases and metalloenzymes, which play a crucial role in various biological processes. In molecular biology, it is used as a fluorescent probe to detect DNA and RNA.
Eigenschaften
IUPAC Name |
14-hydroxy-10-imino-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N3O4/c15-7-3-6-8-4(11(18)16-13(6)20)1-2-5-9(8)10(7)14(21)17-12(5)19/h1-3,15H,(H,16,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEQMKRBQNSGJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C3=C2C4=C1C(=O)NC(=O)C4=CC3=N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B5985539.png)
![N-{1-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5985543.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5985547.png)
![N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B5985560.png)
![2-[(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol](/img/structure/B5985579.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-4-fluorobenzamide](/img/structure/B5985580.png)
![N-[2-(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B5985581.png)
![1,2-dihydro-5-acenaphthylenyl[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5985583.png)

amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5985593.png)
![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5985597.png)
![N-cyclopropyl-N'-[2-(4-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5985599.png)

![2-[1-cyclohexyl-4-(3,4-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5985607.png)
